molecular formula C17H24BrClN2O5 B4004348 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate

Cat. No.: B4004348
M. Wt: 451.7 g/mol
InChI Key: ITSQTSYRRRHUCC-UHFFFAOYSA-N
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Description

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate is a useful research compound. Its molecular formula is C17H24BrClN2O5 and its molecular weight is 451.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.05571 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catechol Oxidase Activity Modeling

  • Study 1: Investigated unsymmetrical dinucleating ligands, including bromophenol-based ligands with a piperazine arm, to model the active site of type 3 copper proteins. This research provided insights into the influence of a thioether group near the metal site on catecholase activity (Merkel et al., 2005).

Src Kinase Inhibition

  • Study 2: Explored analogues of 4-phenylamino-3-quinolinecarbonitriles, including compounds with a 4-methylpiperazine group, as potent inhibitors of Src kinase activity. This research contributes to understanding the inhibition of Src-mediated cell proliferation (Boschelli et al., 2001).

Structural and Spectral Characterization

  • Study 3: Focused on the synthesis of unsymmetrical binucleating ligands and their copper(II) complexes, including variants with a 4-methyl-piperazin group. This study provides data on spectral, electrochemical, and magnetic properties of these complexes (Amudha et al., 1999).

Phosphodiesterase Activity Modeling

  • Study 4: Synthesized novel asymmetric phenol-based dinucleating ligands, including those with a 4-methylpiperazine group, for phosphodiesterase activity modeling. This study offers valuable data on the catalytic kinetics of these compounds (Dalton transactions, 2011).

Environmental Degradation Studies

  • Study 5: Examined the degradation of chlorotriazine pesticides by sulfate radicals, providing important insights into environmental chemistry and the potential effects of various substituents on reaction rates (Lutze et al., 2015).

Biosensor Development

  • Study 6: Developed a biosensor using an ionic liquid containing iridium nanoparticles and polyphenol oxidase for the determination of chlorogenic acid. This research demonstrates the potential applications of such compounds in analytical chemistry and biosensing technologies (Fernandes et al., 2009).

Properties

IUPAC Name

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClN2O.C2H2O4/c1-12-10-13(16)15(14(17)11-12)20-9-3-4-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h10-11H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSQTSYRRRHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
Reactant of Route 2
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
Reactant of Route 3
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
Reactant of Route 5
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate
Reactant of Route 6
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.